1-(1,3-Benzothiazol-2-yl)ethane-1-thiol

Catalog No.
S13815957
CAS No.
M.F
C9H9NS2
M. Wt
195.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1,3-Benzothiazol-2-yl)ethane-1-thiol

Product Name

1-(1,3-Benzothiazol-2-yl)ethane-1-thiol

IUPAC Name

1-(1,3-benzothiazol-2-yl)ethanethiol

Molecular Formula

C9H9NS2

Molecular Weight

195.3 g/mol

InChI

InChI=1S/C9H9NS2/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3

InChI Key

VFZFDZIAYYKNRX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)S

1-(1,3-Benzothiazol-2-yl)ethane-1-thiol is a chemical compound characterized by its unique structure, which includes a benzothiazole moiety attached to an ethane-1-thiol group. The molecular formula for this compound is C9H10N2S2, and it has a molecular weight of approximately 198.32 g/mol. The presence of the thiol group (-SH) contributes to its reactivity and potential biological activity, making it an interesting compound for various applications in medicinal chemistry and materials science.

The chemical reactivity of 1-(1,3-Benzothiazol-2-yl)ethane-1-thiol primarily involves the thiol group, which can participate in several types of reactions:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and iodine.
  • Reduction: Disulfides formed from oxidation can be reduced back to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
  • Nucleophilic Substitution: The thiol group can act as a nucleophile in substitution reactions, replacing other functional groups in organic compounds.

These reactions are essential for the compound's utility in synthetic organic chemistry and biological systems.

Benzothiazole derivatives, including 1-(1,3-Benzothiazol-2-yl)ethane-1-thiol, have been reported to exhibit a variety of biological activities. These include:

  • Antimicrobial Properties: Some studies suggest that compounds with benzothiazole structures possess antimicrobial effects against various pathogens.
  • Anti-inflammatory Activity: The compound may also demonstrate anti-inflammatory properties, making it potentially useful in treating inflammatory diseases.
  • Anticancer Potential: Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in certain cancer types.

These biological activities make 1-(1,3-Benzothiazol-2-yl)ethane-1-thiol a candidate for further pharmacological studies.

Several methods have been developed for synthesizing 1-(1,3-Benzothiazol-2-yl)ethane-1-thiol:

  • Condensation Reactions: One common approach involves the condensation of 2-aminobenzenethiol with suitable aldehydes or ketones under acidic or basic conditions.
  • Thiolating Agents: The introduction of the thiol group can be achieved using thiolating agents such as thioacetic acid or sodium sulfide in the presence of appropriate catalysts.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction rates and yields while minimizing by-products.

These methods highlight the versatility in synthesizing this compound and its derivatives.

1-(1,3-Benzothiazol-2-yl)ethane-1-thiol has various applications across different fields:

  • Medicinal Chemistry: Its potential antimicrobial and anticancer properties make it a candidate for drug development.
  • Agriculture: Compounds with similar structures have been explored for use as fungicides or herbicides.
  • Material Science: The thiol group allows for the formation of metal complexes, which can be utilized in sensors or catalysis.

The diverse applications underscore the importance of this compound in both research and industry.

Interaction studies involving 1-(1,3-Benzothiazol-2-yl)ethane-1-thiol focus on its binding affinity with biological targets such as proteins and enzymes. Research indicates that:

  • Protein Binding: The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function.
  • Enzyme Inhibition: Some studies suggest that benzothiazole derivatives may act as inhibitors of specific enzymes involved in disease pathways.

These interactions are critical for understanding the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 1-(1,3-Benzothiazol-2-yl)ethane-1-thiol. Notable examples include:

Compound NameStructure DescriptionUnique Features
2-AminobenzothiazoleContains an amino group at position 2Known for its strong biological activity
Benzothiazole-2-thiolThiol group directly attached to benzothiazoleExhibits significant antimicrobial properties
2-MercaptobenzothiazoleSimilar structure but with additional sulfurUsed extensively in medicinal chemistry

The uniqueness of 1-(1,3-Benzothiazol-2-yl)ethane-1-thiol lies in its specific combination of functional groups, which may confer distinct biological activities compared to other benzothiazole derivatives. This specificity makes it an interesting target for further research and application development.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

195.01764164 g/mol

Monoisotopic Mass

195.01764164 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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